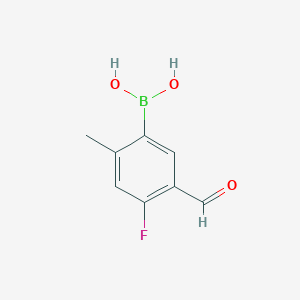

ÁCIDO 4-FLUORO-5-FORMIL-2-METILFENILBORÓNICO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is an aromatic organic compound that belongs to the family of boronic acids. It has a CAS Number of 2377606-69-2 .

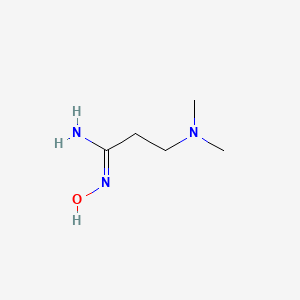

Molecular Structure Analysis

The molecular formula of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 .Physical And Chemical Properties Analysis

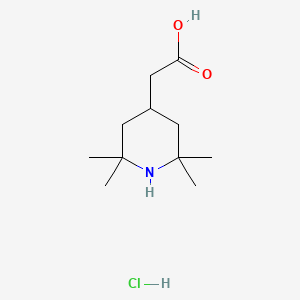

The physical and chemical properties of “(4-Fluoro-5-formyl-2-methylphenyl)boronic acid” include a molecular weight of 181.96 , and it is a solid at room temperature .Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Ácido 4-fluoro-5-formil-2-metilfenilborónico: se usa comúnmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en el campo de la química orgánica para formar enlaces carbono-carbono, que son esenciales en la síntesis de compuestos orgánicos complejos. El ácido borónico actúa como un reactivo clave, acoplándose con haluros de arilo o vinilo en presencia de un catalizador de paladio para formar compuestos biarilo o estirénicos. Estos compuestos son significativos en el desarrollo de productos farmacéuticos y materiales avanzados.

Síntesis de Dialilmercuriales Homolépticos

El compuesto es un reactivo para la síntesis de dialilmercuriales homolépticos . Estos compuestos organomercuriales tienen aplicaciones en catálisis y ciencia de materiales. Sirven como intermediarios en la preparación de otros complejos organometálicos y se pueden utilizar para estudiar la interacción del mercurio con sistemas biológicos.

Desarrollo de Materiales Novedosos

Los ácidos borónicos orgánicos, incluido el ácido 4-fluoro-5-formil-2-metilfenilborónico, se pueden utilizar en el desarrollo de materiales novedosos con propiedades específicas. Las funcionalidades presentes en este compuesto podrían ser útiles para crear nuevos polímeros o materiales con las características electrónicas o de unión deseadas.

Actividad Antimicrobiana

Los ácidos arilborónicos han mostrado potencial como agentes antimicrobianos. Los estudios han indicado que compuestos como el ácido 4-fluoro-5-formil-2-metilfenilborónico exhiben una acción moderada contra ciertas cepas de bacterias y hongos . Esto abre posibilidades para su uso en el desarrollo de nuevos tratamientos antibacterianos y antifúngicos.

Funcionalización de Nanopartículas

El compuesto tiene aplicaciones potenciales en la funcionalización de nanopartículas . Al unir ácidos borónicos a la superficie de las nanopartículas, los investigadores pueden modificar sus propiedades para su uso en varios campos, incluida la administración de fármacos, la obtención de imágenes y como sensores en aplicaciones biomédicas.

Terapia de Captura de Neutrones de Boro (BNCT)

Los ácidos arilborónicos se exploran por su uso en la terapia de captura de neutrones de boro, un tipo de tratamiento contra el cáncer . La BNCT se basa en la acumulación de compuestos que contienen boro en las células tumorales, seguida de la irradiación con neutrones. Los átomos de boro capturan los neutrones y se someten a fisión, destruyendo selectivamente las células cancerosas y preservando el tejido sano.

Tomografía por Emisión de Positrones (PET)

Los derivados de ácidos borónicos también se investigan por su papel en la obtención de imágenes PET . La PET es una técnica de imagen funcional de medicina nuclear que se utiliza para observar los procesos metabólicos en el cuerpo. La introducción de grupos de ácido borónico en los compuestos puede mejorar su afinidad de unión a las enzimas o receptores diana, mejorando la calidad de la imagen.

Aplicaciones de Biosensado

Finalmente, el ácido 4-fluoro-5-formil-2-metilfenilborónico podría integrarse en plataformas de biosensado . Los ácidos borónicos interactúan con los dioles, como los que se encuentran en los azúcares, formando complejos covalentes reversibles. Esta propiedad se puede aprovechar para desarrollar sensores de glucosa y otras moléculas biológicamente relevantes, lo cual es particularmente útil en el manejo de la diabetes.

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluoro-5-formyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-8(10)6(4-11)3-7(5)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWYJGKMSSYAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)

![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)

![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)